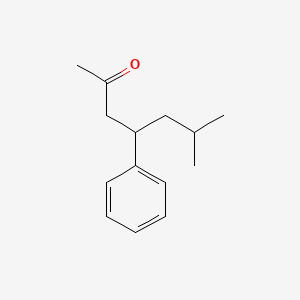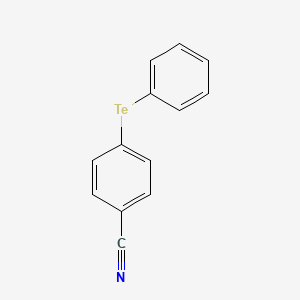
4-(Phenyltellanyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenyltellanyl)benzonitrile is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenyltellanyl)benzonitrile typically involves the reaction of benzonitrile with a phenyltellurium reagent. One common method is the nucleophilic aromatic substitution reaction, where a phenyltellurium halide reacts with benzonitrile under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is usually maintained between 50°C and 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-(Phenyltellanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; reaction temperature0°C to 25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0°C to 50°C.
Substitution: Amines, thiols; reaction temperature50°C to 100°C; basesodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of tellurium hydrides or tellurium-free aromatic compounds.
Substitution: Formation of substituted benzonitriles with various functional groups.
科学研究应用
4-(Phenyltellanyl)benzonitrile has several scientific research applications:
Biology: Studied for its potential antioxidant properties and its ability to modulate biological pathways.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
作用机制
The mechanism of action of 4-(Phenyltellanyl)benzonitrile involves its interaction with biological molecules and pathways. The tellurium atom can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 4-(Phenyltellanyl)phenol
- 4-(Phenyltellanyl)aniline
- 4-(Phenyltellanyl)benzaldehyde
Uniqueness
4-(Phenyltellanyl)benzonitrile is unique due to its combination of a tellurium atom with a benzonitrile moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
105851-02-3 |
|---|---|
分子式 |
C13H9NTe |
分子量 |
306.8 g/mol |
IUPAC 名称 |
4-phenyltellanylbenzonitrile |
InChI |
InChI=1S/C13H9NTe/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |
InChI 键 |
XXIUJRNIOGFUBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)

dimethylsilane](/img/structure/B14316059.png)
![Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate](/img/structure/B14316064.png)
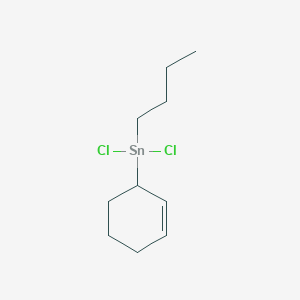
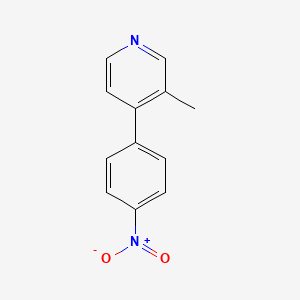
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
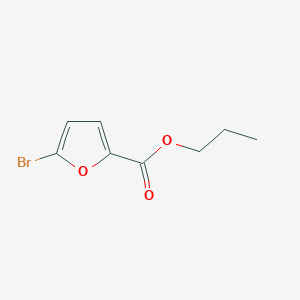
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

